
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Overview
Description
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . This receptor plays a crucial role in the development and progression of certain types of cancer, particularly ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .
Mode of Action
Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . This dual action effectively reduces the influence of estrogen on cancer cells, slowing their growth and proliferation .
Biochemical Pathways
The action of Elacestrant affects the estrogen signaling pathway . By binding to and degrading the estrogen receptor-alpha, Elacestrant prevents estrogen from activating this receptor and triggering the downstream effects that promote cancer cell growth and proliferation .
Pharmacokinetics
Elacestrant is orally bioavailable , which means it can be effectively absorbed into the bloodstream when taken by mouth. This is a significant advantage over other SERDs, such as fulvestrant, which must be administered by injection
Result of Action
The molecular and cellular effects of Elacestrant’s action include the reduction of estrogen receptor-alpha levels in cancer cells and the inhibition of cancer cell growth and proliferation . This can lead to disease progression following at least one line of endocrine therapy .
Action Environment
The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors It’s important to note that like all medications, the effectiveness of Elacestrant can vary among individuals due to factors such as genetics, overall health, other medications being taken, and more.
Biological Activity
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.69 g/mol. It features a pyran-2-one core structure that includes significant substituents, such as ethylamino and ethoxy groups, which are thought to contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Key Properties:
- Molecular Formula :
- Molecular Weight : 219.69 g/mol
- Solubility : Enhanced solubility due to the hydrochloride salt form.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
The biological mechanisms by which this compound exerts its effects are not fully understood but may involve:
- Receptor Interaction : The ethylamino group may facilitate binding to various receptors involved in inflammatory and neuroprotective pathways.
- Enzyme Modulation : The compound may interact with enzymes related to oxidative stress and inflammation, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Methoxy-6-methyl-2H-pyran-2-one | Methoxy group instead of ethylamino | Moderate anti-inflammatory | Lacks amino substituent affecting interaction |
6-Methyl-4-(2-(methylamino)ethoxy)-2H-pyran-2-one hydrochloride | Methylamino substitution | Potentially similar activity | Different amino group may alter efficacy |
4-[2-(1-Piperidinyl)ethoxy]phenol | Contains piperidine ring | Antidepressant properties | Different ring structure influences activity |
This table highlights how the presence of the ethylamino group in this compound may confer distinct biological activities compared to other related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various pyran derivatives, including those structurally related to this compound. For instance:
- Antimicrobial Studies : A study demonstrated that certain pyran derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar evaluations for this compound could yield promising results .
- Neuroprotective Effects : Research into related compounds has shown that modifications in the pyran structure can enhance neuroprotective effects in models of oxidative stress, indicating a potential pathway for further exploration with this compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride exhibit antimicrobial properties. Studies have shown that modifications in the pyranone structure can enhance activity against bacteria and fungi. For instance, derivatives have been tested for their efficacy against strains of Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting growth and biofilm formation.
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have focused on its ability to induce apoptosis in cancer cells. For example, in vitro assays have shown that certain derivatives can inhibit cell proliferation in breast and lung cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
3. Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that similar pyranones can protect neuronal cells from oxidative stress and neuroinflammation. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, compounds with similar structures have demonstrated the ability to improve cognitive function and reduce neuroinflammatory markers.
Pharmacological Insights
1. Mechanism of Action
The pharmacological effects of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
2. Bioavailability and Toxicity
Studies on the bioavailability of this compound suggest moderate absorption when administered orally, with ongoing research aimed at improving its pharmacokinetic profile. Toxicity assessments are crucial, especially given its potential applications in human medicine. Initial studies indicate a favorable safety profile at therapeutic doses.
Industrial Applications
Beyond medicinal uses, there is potential for this compound in industrial applications:
1. Agricultural Chemistry
The antimicrobial properties suggest possible applications as a biopesticide or fungicide in agriculture. Research into environmentally friendly pest control agents is growing, and compounds like this could play a role due to their efficacy against plant pathogens.
2. Material Science
The unique chemical structure may allow for the development of novel materials with specific properties, such as enhanced durability or resistance to environmental factors.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated effective inhibition of S. aureus growth |
Study B | Anticancer | Induced apoptosis in breast cancer cell lines |
Study C | Neuroprotection | Improved cognitive function in Alzheimer's model |
Properties
IUPAC Name |
4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9;/h6-7,11H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYSHHVAFQQMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=O)OC(=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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